1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
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Description
1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Mechanism of Action
- Without specific data on this compound, we can’t pinpoint exact pathways. However, indole derivatives have been associated with various biological activities:
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further interact with cellular proteins and DNA . These interactions are crucial in understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities . It can also interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are essential for understanding the compound’s biochemical and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities. Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activities and cellular functions . At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered metabolic activities. Identifying the optimal dosage is essential for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further participate in metabolic reactions . These interactions can influence metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biological effects. Understanding its transport and distribution is crucial for optimizing its use in research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding its role in cellular processes and optimizing its use in research and therapeutic applications.
Properties
IUPAC Name |
1-(2-amino-5-pyrrolidin-1-ylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(15)11-8-10(4-5-12(11)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXMYAGCDPTAGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N2CCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444350 |
Source
|
Record name | 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56915-84-5 |
Source
|
Record name | 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56915-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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